molecular formula C8H19ClN2O2 B1528892 3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride CAS No. 1220035-24-4

3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride

Cat. No. B1528892
CAS RN: 1220035-24-4
M. Wt: 210.7 g/mol
InChI Key: ZKSLOJSWRULVCN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride is C8H19ClN2O2 . It has an average mass of 210.702 Da and a monoisotopic mass of 210.113510 Da .


Physical And Chemical Properties Analysis

The InChI code for 3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride is 1S/C6H14N2O.ClH/c1-5(2)8-6(9)3-4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Biomedical Research

3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride: is utilized in biomedical research, particularly in the development of new therapeutic agents. Its structure serves as a building block for the synthesis of various bioactive molecules. This compound could be pivotal in creating novel drugs that target specific receptors or enzymes within the body .

Material Science

In material science, this compound finds application in the synthesis of polymers with potential biomedical uses, such as biocompatible coatings for implants or drug delivery systems. Its amine group can react with carboxylic acids to form amide bonds, which are key linkages in proteins and polymers .

Analytical Chemistry

3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride: is used as a standard or reagent in analytical chemistry. It can help in the calibration of instruments or as a reactant in the development of new analytical methods, such as chromatography or spectrometry .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It can be used to introduce the ethoxypropyl amine moiety into larger molecules, which is a functional group of interest in the synthesis of complex organic compounds .

Chromatography Research

In chromatography research, it can be used to modify surfaces or as a component in the mobile phase to help separate complex mixtures based on the compound’s unique interaction with other molecules .

Life Science Research

Within life science research, 3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride is used in the study of cell biology and biochemistry. It can be used to probe the function of proteins or nucleic acids, or as a part of the medium in cell culture experiments to study cell responses .

Safety and Hazards

The safety data sheet (SDS) for 3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . For more detailed safety and hazard information, please refer to the SDS .

properties

IUPAC Name

3-amino-N-(3-ethoxypropyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-2-12-7-3-6-10-8(11)4-5-9;/h2-7,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSLOJSWRULVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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